1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine
Description
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine (CAS: 1019552-56-7) is a fluorinated arylpiperazine derivative with the molecular formula C₁₃H₂₀FN₃ and a molecular weight of 237.32 g/mol . Its structure features a phenyl ring substituted with a fluorine atom at the 3-position and a 4-methylpiperazinyl group at the 4-position, linked to an ethanamine side chain. This compound is a liquid at room temperature and is supplied by American Elements for research purposes, though safety data remain unavailable .
The piperazine moiety enhances solubility and basicity, while the fluorine atom influences electronic properties and metabolic stability. Such structural attributes make it a candidate for medicinal chemistry applications, particularly in targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) where arylpiperazines are common pharmacophores.
Properties
IUPAC Name |
1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c1-10(15)11-3-4-13(12(14)9-11)17-7-5-16(2)6-8-17/h3-4,9-10H,5-8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKKOBXDYXKTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CCN(CC2)C)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine, a compound with the molecular formula C13H20FN3 and a molecular weight of 237.32 g/mol, has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C13H20FN3 |
| Molecular Weight | 237.32 g/mol |
| CAS Number | 1019552-56-7 |
| IUPAC Name | 1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanamine |
| Appearance | Liquid |
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. The compound is thought to act as a ligand for certain neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.
Key Mechanisms:
- Dopaminergic Activity : Preliminary studies suggest that this compound may exhibit dopaminergic activity, which could have implications for treating disorders like schizophrenia and Parkinson's disease.
- Serotonergic Modulation : The presence of the piperazine moiety indicates potential interactions with serotonin receptors, which are critical in mood regulation.
- Antitumor Activity : Some derivatives of similar compounds have shown promise in inhibiting tumor growth, suggesting a possible role in cancer therapy.
Antitumor Activity
Research indicates that compounds similar to this compound may possess antitumor properties. For instance, studies have demonstrated that related piperazine derivatives exhibit significant inhibition of cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 0.64 |
| Compound B | KMS-12 BM | 1.40 |
| Compound C | SNU16 | 77.4 |
These findings suggest that further research into the specific biological pathways influenced by this compound could yield valuable insights into its therapeutic potential.
Neuropharmacological Effects
The neuropharmacological profile of this compound has been explored through various in vitro assays. The compound's ability to modulate neurotransmitter systems may contribute to its potential use in treating neurodegenerative diseases.
Case Studies
A notable case study involved testing a derivative of this compound for its effects on cognitive function in animal models. The results indicated improved memory retention and reduced anxiety-like behaviors, supporting the hypothesis that this class of compounds may have neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
- Key Differences :
- Fluorine at the 5-position and piperazinyl group at the 2-position on the phenyl ring.
- Molecular Weight : Similar to the parent compound (~237 g/mol).
- Implications :
- Altered spatial arrangement may affect receptor binding. For example, the 2-piperazinyl group could sterically hinder interactions with target proteins compared to the 4-position.
- Reduced metabolic stability due to differing electronic effects from fluorine placement.
Heterocyclic Substitutions
- Key Differences :
- Replaces piperazine with a 2-methylimidazole group.
- Molecular Weight : 219.26 g/mol (lower due to smaller heterocycle).
- Implications: Reduced Basicity: Imidazole (pKa ~7) is less basic than piperazine (pKa ~9.5), altering solubility and ionization at physiological pH. Potential for hydrogen bonding via the imidazole nitrogen, which could enhance interactions with polar residues in enzyme active sites.
Side Chain Modifications
- Key Differences :
- Ethyl group on piperazine (vs. methyl in the parent compound).
- Propan-1-amine side chain (vs. ethanamine).
- Molecular Weight : 265.37 g/mol.
- Implications: Increased lipophilicity from the ethyl group may enhance blood-brain barrier penetration.
Spacer and Substituent Variations
Compound D : 4-(4-Methylpiperazin-1-ylmethyl)phenylamine (CAS: 70261-82-4, )
- Key Differences :
- Piperazine attached via a methylene bridge to the phenyl ring.
- Primary amine on the phenyl ring (vs. ethanamine chain).
- Implications :
- The methylene spacer increases molecular flexibility, possibly enabling broader binding modes.
- The phenylamine group may reduce basicity compared to the ethanamine chain, altering pharmacokinetics.
Heterocyclic Additions
- Key Differences :
- Piperazine substituted with a thiazole ring .
- Fluorine at the 2-position (vs. 3-position).
- Molecular Weight : 306.40 g/mol.
- Implications: Thiazole introduces sulfur, enabling hydrogen bonding and π-stacking interactions.
Comparative Data Table
*Estimated based on substituent effects.
Research Findings and Implications
- Structural Isomerism : Positional changes (e.g., Compound A) significantly alter receptor binding profiles. For instance, 2-piperazinyl groups may reduce affinity for serotonin receptors compared to 4-substituted analogs .
- Heterocyclic Swaps : Imidazole-based analogs (Compound B) show promise in kinase inhibition due to hydrogen-bonding capabilities, though reduced basicity may limit CNS uptake .
- Side Chain Engineering : Compounds with ethylpiperazine (Compound C) exhibit improved metabolic stability in preclinical models, attributed to reduced cytochrome P450 interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
